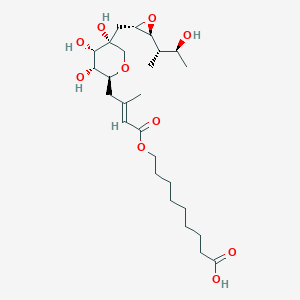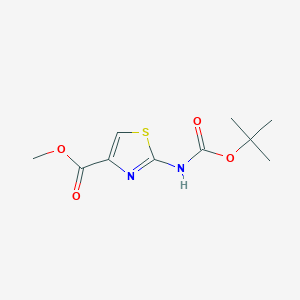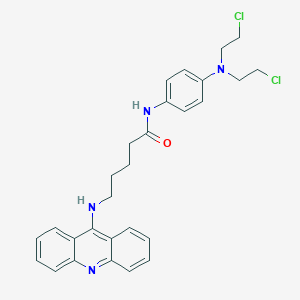
Pentanamide, 5-(9-acridinylamino)-N-(4-(bis(2-chloroethyl)amino)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanamide, 5-(9-acridinylamino)-N-(4-(bis(2-chloroethyl)amino)phenyl)-, commonly known as AAP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AAP is a bifunctional molecule that contains both an acridine moiety and a nitrogen mustard group, which makes it a promising candidate for cancer therapy and imaging.
作用机制
AAP exerts its anticancer effects by forming DNA adducts, which interfere with DNA replication and transcription. The nitrogen mustard group in AAP reacts with the nitrogen atoms in DNA bases, leading to the formation of cross-links between DNA strands. This results in the inhibition of DNA replication and transcription, ultimately leading to cell death.
生化和生理效应
AAP has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle. Additionally, AAP has been shown to induce DNA damage and activate DNA repair pathways.
实验室实验的优点和局限性
One of the main advantages of using AAP in lab experiments is its selectivity for cancer cells, which allows for targeted therapy and imaging. Additionally, AAP is relatively easy to synthesize and has a long shelf life. However, one limitation of AAP is its potential toxicity, which must be carefully monitored in lab experiments.
未来方向
There are a number of potential future directions for research on AAP, including the development of more efficient synthesis methods, the optimization of its anticancer effects, and the exploration of its potential applications in other areas of scientific research. Additionally, further studies are needed to fully understand the mechanism of action of AAP and its potential side effects.
合成方法
AAP can be synthesized using a variety of methods, including the reaction of acridine with 4-(bis(2-chloroethyl)amino)phenylamine in the presence of a Lewis acid catalyst. Another method involves the reaction of acridine with 4-nitrophenyl chloroformate, followed by reduction and reaction with 4-(bis(2-chloroethyl)amino)phenylamine.
科学研究应用
AAP has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer therapy and imaging. Studies have shown that AAP can selectively target cancer cells and induce cell death through the formation of DNA adducts. Additionally, AAP has been used as a fluorescent probe for imaging cancer cells in vitro and in vivo.
属性
CAS 编号 |
125173-77-5 |
|---|---|
产品名称 |
Pentanamide, 5-(9-acridinylamino)-N-(4-(bis(2-chloroethyl)amino)phenyl)- |
分子式 |
C28H30Cl2N4O |
分子量 |
509.5 g/mol |
IUPAC 名称 |
5-(acridin-9-ylamino)-N-[4-[bis(2-chloroethyl)amino]phenyl]pentanamide |
InChI |
InChI=1S/C28H30Cl2N4O/c29-16-19-34(20-17-30)22-14-12-21(13-15-22)32-27(35)11-5-6-18-31-28-23-7-1-3-9-25(23)33-26-10-4-2-8-24(26)28/h1-4,7-10,12-15H,5-6,11,16-20H2,(H,31,33)(H,32,35) |
InChI 键 |
AGZNWCVKATXLIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
规范 SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
其他 CAS 编号 |
125173-77-5 |
同义词 |
5-(acridin-9-ylamino)-N-[4-[bis(2-chloroethyl)amino]phenyl]pentanamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



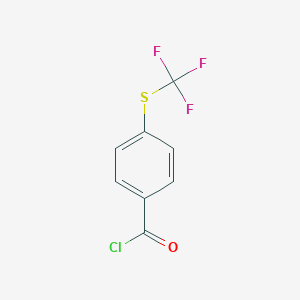
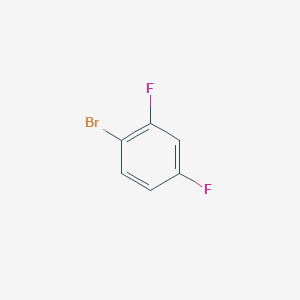
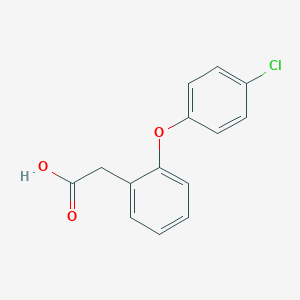
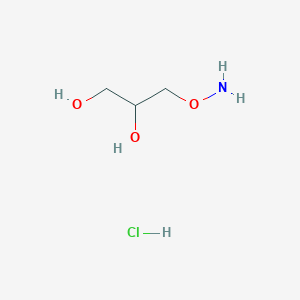
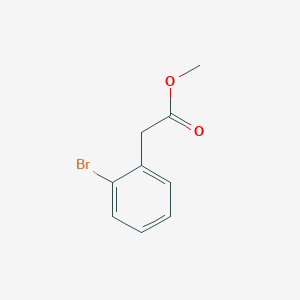
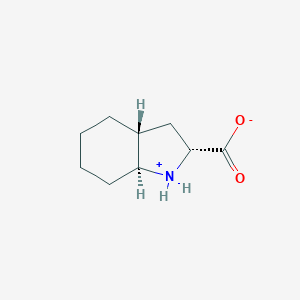
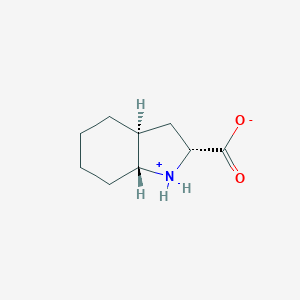
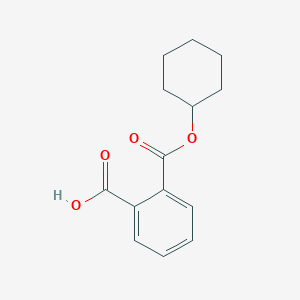
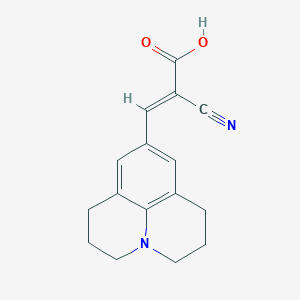
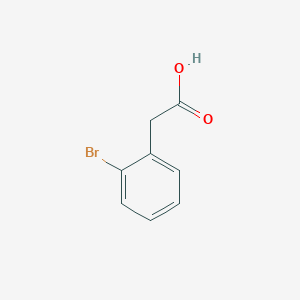
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)
![2-[difluoro-[(4-Methyl-Pyrimidinyl)-Thio]methyl]-Benzoxazole](/img/structure/B57252.png)
